molecular formula C11H15ClFNO2 B13502986 methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride

methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride

Cat. No.: B13502986
M. Wt: 247.69 g/mol
InChI Key: DUMQASWHMHFNIA-HNCPQSOCSA-N
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Description

Methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a butanoate ester, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and ®-3-amino-4-hydroxybutanoic acid.

    Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 3-fluorobenzaldehyde with ®-3-amino-4-hydroxybutanoic acid under acidic conditions.

    Esterification: The intermediate is then esterified using methanol and a suitable catalyst to form the methyl ester.

    Hydrochloride Formation: Finally, the methyl ester is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation Products: Nitro derivatives, imine derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride: Similar structure but with a chloro substituent.

    Methyl 3-amino-3-(3-fluorophenyl)butanoate: Lacks the hydrochloride salt form.

    Methyl 4-(3-fluorophenyl)butanoate: Lacks the amino group.

Uniqueness

Methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride is unique due to the presence of both an amino group and a fluorophenyl group, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

Molecular Formula

C11H15ClFNO2

Molecular Weight

247.69 g/mol

IUPAC Name

methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate;hydrochloride

InChI

InChI=1S/C11H14FNO2.ClH/c1-15-11(14)7-10(13)6-8-3-2-4-9(12)5-8;/h2-5,10H,6-7,13H2,1H3;1H/t10-;/m1./s1

InChI Key

DUMQASWHMHFNIA-HNCPQSOCSA-N

Isomeric SMILES

COC(=O)C[C@@H](CC1=CC(=CC=C1)F)N.Cl

Canonical SMILES

COC(=O)CC(CC1=CC(=CC=C1)F)N.Cl

Origin of Product

United States

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